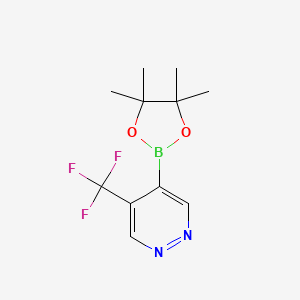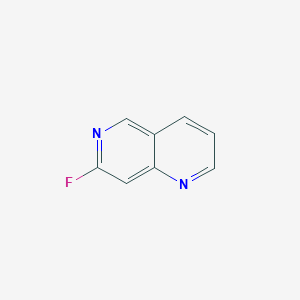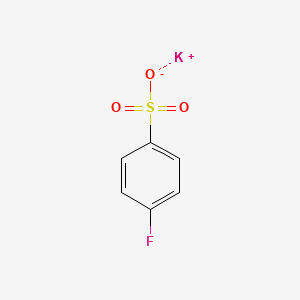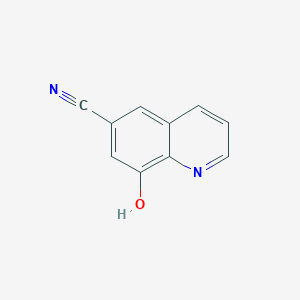
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridazine is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridazine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridazine typically involves the reaction of a pyridazine derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyridazine derivative is reacted with a boronic ester under specific conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction conditions and improved yields .
化学反応の分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl and dioxaborolane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts like palladium .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives .
科学的研究の応用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials and as a reagent in industrial chemical processes.
作用機序
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridazine exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways and molecular processes .
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
- 5-(Trifluoromethyl)pyridazine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridazine
Uniqueness
Compared to similar compounds, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridazine stands out due to the presence of both the trifluoromethyl and dioxaborolane groups. This unique combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions .
特性
CAS番号 |
1350626-28-6 |
|---|---|
分子式 |
C11H14BF3N2O2 |
分子量 |
274.05 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C11H14BF3N2O2/c1-9(2)10(3,4)19-12(18-9)8-6-17-16-5-7(8)11(13,14)15/h5-6H,1-4H3 |
InChIキー |
QLVGQKDYIJNPFS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=NC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)





![(2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B12958014.png)


